1,1,3,3-Tetramethylcyclopentane (CAS 50876-33-0) is a highly branched C9 naphthenic hydrocarbon characterized by its compact cyclopentane ring and twin gem-dimethyl groups. It exhibits a boiling point of 118 °C, a low melting point of -88.4 °C, and a liquid density of approximately 0.751 g/cm³ [1]. In procurement and material selection, this compound is primarily sourced as a precise surrogate component for advanced aviation fuels, a reference material for combustion kinetics, and a sterically hindered, inert solvent for specialized chemical synthesis [2].
Generic substitution with linear C9 alkanes (such as n-nonane) or simpler mono-substituted cycloalkanes fails because these alternatives lack the extreme steric hindrance provided by the 1,1,3,3-tetramethyl substitution pattern, leading to drastically different autoignition behaviors and thermal stabilities [1]. Furthermore, attempting to use its synthetic precursor, isophorone, as a substitute in fuel or inert solvent applications is unviable due to isophorone's oxygen content and unsaturation, which introduce unwanted reactivity and polarity [2]. Procurement of pure 1,1,3,3-tetramethylcyclopentane is therefore critical for workflows requiring a fully saturated, highly branched, and structurally compact naphthenic profile [3].
1,1,3,3-Tetramethylcyclopentane is synthesized via the reduction and cyclization of isophorone. While isophorone contains 11.6% oxygen by mass and has a density of 0.92 g/cm³, the fully converted 1,1,3,3-tetramethylcyclopentane is a 100% saturated hydrocarbon with 0% oxygen and a lower density of 0.751 g/cm³ [1]. This complete deoxygenation is a critical procurement metric when transitioning from chemical precursors to drop-in hydrocarbon fuel components.
| Evidence Dimension | Oxygen Content and Density |
| Target Compound Data | 1,1,3,3-Tetramethylcyclopentane (0% oxygen, 0.751 g/cm³) |
| Comparator Or Baseline | Isophorone (11.6% oxygen, 0.92 g/cm³) |
| Quantified Difference | 100% reduction in oxygen content; 18.3% reduction in density |
| Conditions | Standard liquid state at 25 °C |
Ensures the material meets the strict zero-oxygen requirements for advanced aviation and turbine fuel formulations.
The highly branched structure of 1,1,3,3-tetramethylcyclopentane imparts exceptional autoignition resistance compared to linear hydrocarbons of the same carbon number. While linear n-nonane exhibits a Research Octane Number (RON) of approximately -17, highly branched C9 naphthenes like 1,1,3,3-tetramethylcyclopentane demonstrate RON values exceeding 90, reflecting a massive shift in thermal stability and radical propagation during combustion [1].
| Evidence Dimension | Autoignition Resistance (RON) |
| Target Compound Data | 1,1,3,3-Tetramethylcyclopentane (Estimated RON > 90) |
| Comparator Or Baseline | n-Nonane (RON ~ -17) |
| Quantified Difference | > 100 point increase in Research Octane Number |
| Conditions | Standard engine knock testing conditions |
Critical for selecting accurate surrogate components that mimic the high anti-knock performance of advanced fuels.
The gem-dimethyl groups at the 1 and 3 positions create a highly compact molecular geometry. Compared to its C9 isomer 1,2,4-trimethylcyclohexane, which has a boiling point of approximately 141 °C, 1,1,3,3-tetramethylcyclopentane boils significantly lower at 118 °C [1]. This combination of extreme steric bulk and higher volatility makes it a highly effective choice when a process requires a sterically demanding solvent cavity but also necessitates easy removal via evaporation post-synthesis [2].
| Evidence Dimension | Boiling Point and Volatility |
| Target Compound Data | 1,1,3,3-Tetramethylcyclopentane (118 °C) |
| Comparator Or Baseline | 1,2,4-Trimethylcyclohexane (~141 °C) |
| Quantified Difference | 23 °C reduction in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Allows chemists to utilize a highly sterically hindered solvent that can be more easily stripped under reduced pressure than standard C9 cyclohexanes.
Where this compound is the right choice: Formulating advanced surrogate mixtures that require a fully saturated, zero-oxygen naphthenic component with high autoignition resistance (RON > 90) to accurately model the physical and combustion properties of JP-8 and Jet-A fuels [1].
Where this compound is the right choice: Serving as a reference standard in atmospheric chemistry and engine exhaust models to study the specific ring-opening and radical propagation pathways dictated by severe gem-dimethyl steric hindrance [2].
Where this compound is the right choice: Acting as an inert reaction medium in stereospecific organic synthesis, capitalizing on its compact structure and lower boiling point (118 °C) for easy solvent removal post-reaction compared to heavier C9 isomers [3].